2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate
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Overview
Description
2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with ethylenediamine to produce 2-(4-chlorophenoxy)acetamidoethylamine. Finally, this compound is coupled with pyridine-3-carboxylic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate
- Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
66889-63-2 |
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Molecular Formula |
C16H15ClN2O4 |
Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O4/c17-13-3-5-14(6-4-13)23-11-15(20)19-8-9-22-16(21)12-2-1-7-18-10-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
PENDLGKWKQTCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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